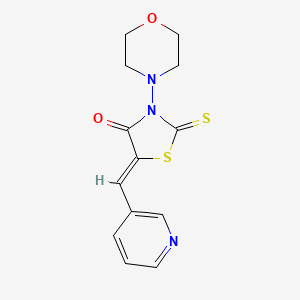

(Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

(Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS: 881817-71-6) is a thiazolidinone derivative characterized by a morpholino substituent at position 3 and a pyridin-3-ylmethylene group at position 5. Its molecular formula is C₁₃H₁₃N₃O₂S₂ (MW: 307.4 g/mol) . The compound exhibits a water solubility of 4.3 µg/mL at pH 7.4 and is primarily used in research and commercial applications, though its biological activity profile remains under investigation .

Properties

IUPAC Name |

(5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-12-11(8-10-2-1-3-14-9-10)20-13(19)16(12)15-4-6-18-7-5-15/h1-3,8-9H,4-7H2/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXOVIBXABXDO-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333749 | |

| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

881817-71-6 | |

| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by employing microwave-assisted synthesis or sonication methods to enhance reaction rates and yields. These methods not only reduce reaction times but also improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a morpholine ring, a pyridine moiety, and a thioxothiazolidinone core. Its synthesis typically involves the condensation of 3-pyridinecarboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic conditions, often utilizing solvents like ethanol or methanol with bases such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Synthetic Methods

| Method | Description |

|---|---|

| Conventional Synthesis | Condensation under basic conditions in ethanol or methanol. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields, reducing time and improving efficiency. |

| Sonication | Another method to optimize synthesis for industrial production. |

Research indicates that (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various Gram-positive and Gram-negative bacteria . Its structure allows it to inhibit specific enzymes involved in bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, it has been evaluated against several cancer cell lines, showing promising results in cytotoxicity assays.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

- Advanced Materials Development : The compound serves as a precursor for synthesizing advanced materials due to its ability to undergo diverse chemical transformations.

- Dyes and Pigments : It is also used in the production of dyes and pigments, leveraging its unique chemical properties for color development .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Study : A study evaluated the compound against eight bacterial strains, revealing significant antibacterial activity that surpassed traditional antibiotics like ampicillin .

- Cytotoxicity Evaluation : In vitro assays demonstrated the compound's effectiveness against various cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxothiazolidinone core is known to interact with active sites of enzymes, inhibiting their activity. Additionally, the morpholine and pyridine rings contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

The morpholino group distinguishes this compound from analogues bearing aryl or alkyl substituents. Key comparisons include:

Key Observations :

Arylidene/Substituent Variations at Position 5

The pyridin-3-ylmethylene group at position 5 is compared to other arylidene substituents:

Key Observations :

- The pyridin-3-ylmethylene group in the target compound is structurally distinct from indole or benzothiophene derivatives, which are associated with antimicrobial and anti-biofilm activities .

- Compound C4 (), with an indolinone substituent, demonstrates sporicidal activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance antimicrobial effects .

Biological Activity

(Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 881817-71-6

- Molecular Formula: C13H13N3O2S2

The compound features a morpholine ring, a pyridine moiety, and a thioxothiazolidinone core, which contribute to its biological activity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

These findings suggest that the compound could be developed as a new class of antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HeLa cells. The mechanism involves inducing apoptosis and blocking the cell cycle at the sub-G1 phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.37 | Induces apoptosis |

| Balb/c 3T3 | 0.73 | Cell cycle arrest |

Molecular docking studies revealed strong binding interactions with key proteins involved in cancer progression, indicating its potential as a lead compound for anticancer drug development .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pathways associated with inflammation. It reduces the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The thioxothiazolidinone core interacts with active sites of enzymes, inhibiting their activity.

- Binding Affinity: The morpholine and pyridine rings enhance binding affinity to biological targets, contributing to its efficacy against pathogens and cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Evaluation : A study reported that derivatives of thioxothiazolidinones exhibited strong inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, highlighting their potential in developing new antibiotics .

- Cytotoxicity Assessment : In vitro cytotoxicity assays using MTT showed that the compound did not exhibit significant cytotoxicity at lower concentrations, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.